4-(2-methylpyridine-3-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane
Description
Properties
IUPAC Name |
(2-methylpyridin-3-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS2/c1-12-13(4-2-7-17-12)16(19)18-8-6-15(21-11-9-18)14-5-3-10-20-14/h2-5,7,10,15H,6,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYZYBZSPYJPFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N2CCC(SCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylpyridine-3-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Moiety: Starting with 2-methylpyridine, the carbonyl group is introduced via a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst.
Thiazepane Ring Formation: The thiazepane ring is synthesized through a cyclization reaction involving a thiol and an amine precursor under basic conditions.
Thiophene Introduction: The thiophene ring is attached via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-(2-methylpyridine-3-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiophene rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in polar solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Functionalized pyridine or thiophene derivatives.
Scientific Research Applications
4-(2-methylpyridine-3-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and conductive polymers.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism by which 4-(2-methylpyridine-3-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites, modulating the activity of these targets. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Key Differences :
- The target compound replaces the dihydropyridine ring with a 1,4-thiazepane, introducing conformational flexibility and altered hydrogen-bonding capacity.
- The methylpyridine-3-carbonyl group may enhance solubility or steric interactions compared to naphthalene or chloro substituents in Compounds 1 and 4 .
Thiazepane Derivatives with Modified Substituents
Comparison Table :
Biological Activity
The compound 4-(2-methylpyridine-3-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a heterocyclic amide that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 318.45 g/mol. Its structure features a thiazepane ring, which is known for its diverse biological activities.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Recent studies have reported that derivatives of thiazepane compounds exhibit significant antimicrobial properties. For instance, compounds similar in structure have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
2. Anticancer Properties
Research indicates that thiazepane derivatives can inhibit cancer cell proliferation. A study demonstrated that compounds with similar thiazepane structures exhibited cytotoxic effects on human prostate cancer cells (PC-3), leading to apoptosis through the activation of caspase pathways. The specific IC50 values for related compounds ranged from 10 to 50 µM, suggesting moderate potency.
3. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties, particularly through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies using macrophage cell lines have shown a reduction in these cytokine levels upon treatment with thiazepane derivatives.
The exact mechanisms by which 4-(2-methylpyridine-3-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane exerts its effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : Thiazepane compounds may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Interaction : Potential binding to specific receptors involved in inflammation or cancer progression.
- Induction of Apoptosis : Activation of apoptotic pathways in cancer cells leading to programmed cell death.
Case Studies and Research Findings
A selection of relevant studies highlights the biological activity of thiazepane derivatives:
| Study | Findings |
|---|---|
| Al-Masri et al. (2023) | Investigated the synthesis and biological evaluation of thiazepane derivatives; noted significant antimicrobial activity against Gram-positive bacteria. |
| Basem et al. (2024) | Explored anticancer effects on PC-3 cells; reported IC50 values indicating moderate cytotoxicity and apoptosis induction. |
| Geyer et al. (2024) | Evaluated anti-inflammatory properties; demonstrated reduced cytokine production in macrophage cultures treated with thiazepane derivatives. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
